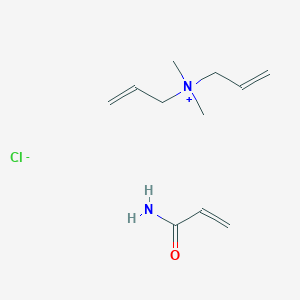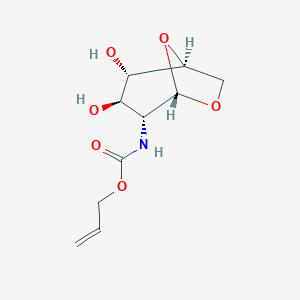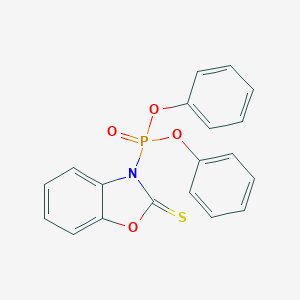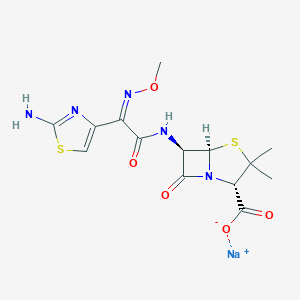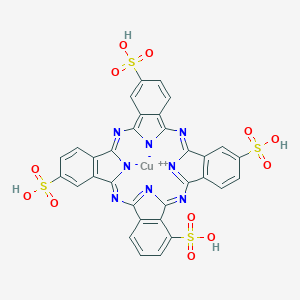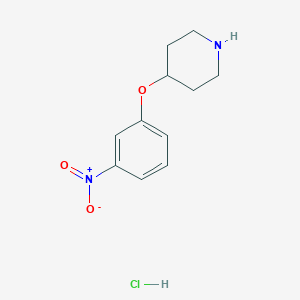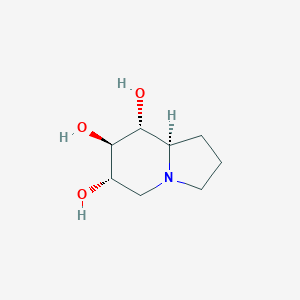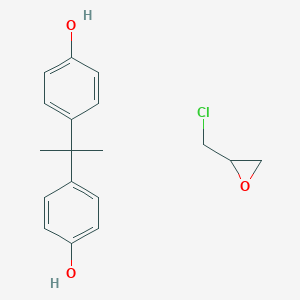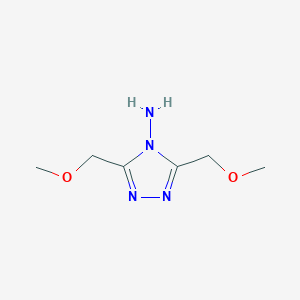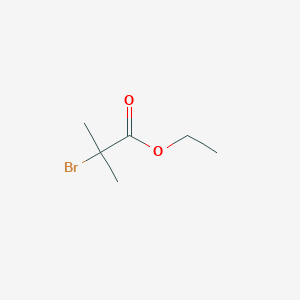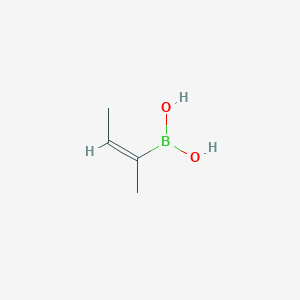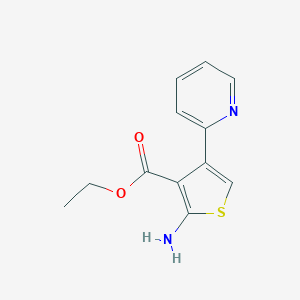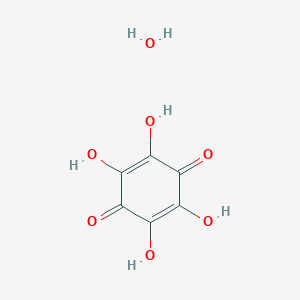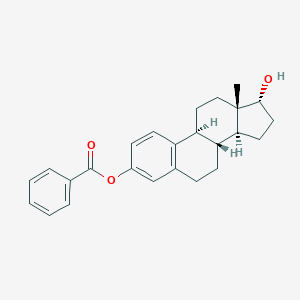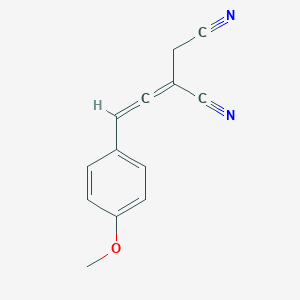
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-, also known as p-anisaldehyde cyanohydrin, is a cyanohydrin that is used in various scientific research applications. This compound is synthesized through a process that involves the reaction of p-anisaldehyde with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.
Mécanisme D'action
The mechanism of action of butanedinitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It is also believed to act as a Lewis acid, accepting electron pairs from other molecules.
Effets Biochimiques Et Physiologiques
Butanedinitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of butanedinitrile is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable reagent in the laboratory. However, one limitation is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.
Orientations Futures
There are various future directions for butanedinitrile research. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of its potential use as a chiral building block in the synthesis of chiral compounds. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of butanedinitrile.
Conclusion:
In conclusion, butanedinitrile is a valuable reagent in organic synthesis and has various scientific research applications. Its synthesis involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. While its mechanism of action and biochemical and physiological effects are not fully understood, it is believed to act as a nucleophile and Lewis acid. Butanedinitrile has advantages and limitations for lab experiments, and there are various future directions for research in this area.
Méthodes De Synthèse
The synthesis of butanedinitrile involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The reaction between Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de and hydrogen cyanide is a nucleophilic addition reaction that results in the formation of an intermediate cyanohydrin. The intermediate is then hydrolyzed to produce butanedinitrile.
Applications De Recherche Scientifique
Butanedinitrile has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including β-lactams, α-amino acids, and other nitrogen-containing compounds. It is also used as a chiral building block in the synthesis of chiral compounds. Additionally, butanedinitrile is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Propriétés
Numéro CAS |
125210-89-1 |
|---|---|
Nom du produit |
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)- |
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
InChI |
InChI=1S/C13H10N2O/c1-16-13-6-4-11(5-7-13)2-3-12(10-15)8-9-14/h2,4-7H,8H2,1H3 |
Clé InChI |
KHASKWKGQQANHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
Synonymes |
2,3-diisocyano-1-(4-methoxyphenyl)buta-1,3-diene 2,3-DMBD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



